3-Oxetanone

Übersicht

Beschreibung

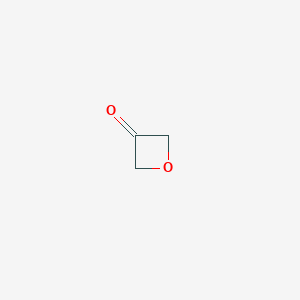

3-Oxetanone (C₃H₄O₂, CAS 6704-31-0) is a strained four-membered cyclic ketone with a molecular weight of 72.06 g/mol. Its structure comprises an oxygen-containing oxetane ring with a ketone group at the 3-position. The compound is widely used in medicinal chemistry and organic synthesis due to its unique reactivity and ability to act as a bioisostere for carbonyl groups or gem-dimethyl moieties . However, its strained ring system leads to inherent instability under certain conditions, such as irradiation or thermal stress, where it undergoes decarbonylation or dissociation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Oxetanone involves the use of 1,3-dichloroacetone as the starting material. The process includes hydrolysis followed by a ring-closing reaction to form the oxetane ring. This method avoids the use of hazardous reagents and achieves a yield of over 50% .

Another method involves the condensation of this compound with various primary nitro derivatives (either aliphatic or aromatic) through a cascade sequence in a one-pot procedure. This method yields 3-substituted isoxazole-4-carbaldehydes in high overall yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The method involving 1,3-dichloroacetone is particularly advantageous for industrial production due to its high yield and avoidance of hazardous reagents .

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxetanone undergoes various types of chemical reactions, including:

Oxidation: Oxidation reactions can convert this compound into other oxetane derivatives.

Reduction: Reduction reactions can yield alcohol derivatives of this compound.

Substitution: Substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted oxetane derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

The synthesis of 3-oxetanone has evolved significantly, with recent advances emphasizing efficiency and environmental sustainability. Various methods have been documented:

- Conventional Synthesis : Traditional methods often involve multiple steps and harsh conditions, leading to low yields and significant waste. For example, a method using chloroepoxypropane requires five steps, resulting in a cumbersome process with low efficiency .

- Innovative Approaches : Recent patents have introduced more efficient synthesis routes. One notable method employs 1,3-dichloroacetone and ethylene glycol through a three-step process that includes carbonyl protection and ring closure reactions. This method boasts high yields and is environmentally friendly .

- Photoredox-Catalyzed Reactions : A novel photoredox-catalyzed approach allows for the direct conversion of carboxylic acids to 3-oxetanones. This method enhances functional group tolerance and avoids toxic reagents like chromium, making it a promising avenue for further research in medicinal chemistry .

Pharmaceutical Applications

This compound serves as a crucial intermediate in drug development due to its unique structural properties:

- Improving Drug Solubility : The introduction of oxetanyl groups into drug molecules can significantly enhance their solubility and metabolic stability. This modification is particularly beneficial for compounds that exhibit poor aqueous solubility .

- Bioisosteric Replacement : 3-Oxetanones are being explored as bioisosteres for carboxylic acids. They maintain similar hydrogen-bonding capabilities while being less acidic and more lipophilic, thus increasing membrane permeability. This property is vital for enhancing the pharmacokinetic profiles of drug candidates .

Case Studies in Drug Discovery

Recent studies highlight the potential of 3-oxetanones in drug discovery campaigns:

- Ibuprofen Analogs : Research indicates that 3-oxetanol analogs of ibuprofen retain anti-inflammatory activity while offering improved membrane permeability compared to traditional carboxylic acid forms .

- Diverse Substrate Scope : The versatility of 3-oxetanones has been demonstrated across various amino acid derivatives, showcasing their ability to accommodate diverse functional groups while maintaining high yields during synthesis .

Comparative Analysis of Synthesis Methods

| Method Type | Steps Required | Yield | Environmental Impact |

|---|---|---|---|

| Conventional Synthesis | 5+ | Low | High |

| Patent Method (Recent) | 3 | High | Low |

| Photoredox-Catalyzed | 1 (direct) | High | Very Low |

Wirkmechanismus

The mechanism of action of 3-Oxetanone involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, depending on the specific application. For example, in medicinal chemistry, the ring-opening of this compound can lead to the formation of active pharmaceutical ingredients .

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Comparisons

3-Oxetanone vs. Cyclic Ketones (Cyclobutanone, Cyclopentanone)

- Stability: this compound decarbonylates rapidly upon UV irradiation, unlike cyclopentanone, which participates effectively in Paterno–Buchi reactions. This instability is attributed to higher ring strain in the four-membered system .

- Thermal Dissociation: Under gas-phase conditions, this compound dissociates via two primary pathways: Formation of ketene (CH₂CO) and formaldehyde (HCHO) (major pathway) . Production of ethylene oxide (c-C₂H₄O) and CO (minor pathway). A third pathway involving a ring-opened isomer of ethylene oxide was identified computationally, with a lower energy barrier than the ethylene oxide route .

This compound vs. 3-Azetidinones (Four-Membered Lactams)

- Reactivity: 3-Azetidinones, containing a nitrogen atom, exhibit nucleophilic reactivity distinct from this compound.

- Applications: Azetidinones are common in β-lactam antibiotics, whereas this compound derivatives are explored as bioisosteres in drug design to improve solubility and metabolic stability .

This compound vs. Substituted Oxetanes

- 3-Aminooxetane: The amino group enhances basicity and reactivity in nucleophilic additions.

- 3-Ethyl-3-hydroxymethyl Oxetane: This derivative (C₆H₁₂O₂) has a bulkier structure, improving stability and enabling applications as a monomer in polymer chemistry. Its higher molecular weight (116.16 g/mol) reduces ring strain compared to this compound .

- 3-(Nitromethylene)oxetane: Used as an energetic monomer in high-performance materials, this compound’s nitro group confers explosive properties absent in this compound .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Thermal Dissociation Pathways of this compound

| Pathway | Products | Energy Barrier (kcal/mol) | Dominance at 300 kcal/mol |

|---|---|---|---|

| Ketene + Formaldehyde | CH₂CO + HCHO | 45.2 | Major |

| Ethylene Oxide + CO | c-C₂H₄O + CO | 52.8 | Minor |

| Ring-Opened Isomer Pathway | c-C₂H₄O (isomer) + CO | 38.5 | Dominant |

Biologische Aktivität

3-Oxetanone, a cyclic ketone with a four-membered oxygen-containing ring, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and experimental findings from various studies.

This compound is characterized by its oxetane ring, which can influence the compound's lipophilicity and biological interactions. The presence of the oxygen atom in the ring can enhance its hydrogen-bonding capabilities while reducing acidity compared to traditional carboxylic acids. This property makes it a promising bioisostere for drug development.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, a study synthesized several oxetane-containing analogues and tested their activity against MCF-7 (breast cancer) cells. Notably, compounds 5c , 5h , and 5k exhibited significant cytotoxicity with IC50 values as low as 0.47 μM. In contrast, their ketone counterparts showed stronger inhibition of tubulin polymerization but less cytotoxicity overall, indicating that oxetane derivatives may offer a different mechanism of action in cancer treatment .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5c | 0.47 | MCF-7 |

| 5h | 0.58 | MCF-7 |

| 5k | 0.60 | MCF-7 |

Antiviral and Antifungal Activity

The biological activity of compounds containing the oxetane moiety extends beyond anticancer properties. Research indicates that certain oxetane derivatives demonstrate antiviral activity against arboviruses and antifungal properties, showcasing their potential as therapeutic agents against infectious diseases .

Structure-Activity Relationships (SAR)

The SAR studies on oxetane derivatives reveal that substituents on the oxetane ring significantly influence biological activity. For example, halogenated groups at specific positions on the phenyl rings were associated with increased potency against cancer cell lines. The presence of electron-withdrawing groups such as bromine (Br) or chlorine (Cl) at the R2 position enhanced cytotoxicity .

Case Studies and Experimental Findings

- Cytotoxicity Against Cancer Cells : A series of oxetane analogues were synthesized and tested for their antiproliferative effects on various human cancer cell lines, including MDA-MB-231 (breast) and PANC-1 (pancreatic). The findings indicated that modifications to the oxetane structure could yield compounds with enhanced bioactivity .

- Bioisosterism : The conversion of carboxylic acids to 3-oxetanols has been explored as a strategy to improve drug-like properties while maintaining similar biological interactions. This approach has shown promise in enhancing membrane permeability and reducing unwanted acidic characteristics .

- Natural Products : Studies have identified naturally occurring compounds containing oxetane structures that exhibit significant biological activities, including anti-inflammatory and neuroprotective effects. These findings support the potential for synthetic analogues to mimic these beneficial properties .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-oxetanone, and how can they be methodologically addressed?

- Answer : this compound’s synthesis is complicated by its propensity for polymerization and decarbonylation under thermal or photochemical conditions. For example, chromium trioxide-pyridine oxidation of 3-oxetanol yields this compound, but purification requires rapid distillation to avoid polymerization . Alternative routes, such as using oxetyl tosylate with DMSO and tributylamine, result in low yields due to competing decomposition pathways . Characterization should include FTIR (C=O stretch at ~5.47 µm) and NMR (singlet at δ 5.40 ppm for the oxetane ring protons) to confirm purity and monitor degradation .

Q. How does the strained oxetane ring influence this compound’s reactivity in organic transformations?

- Answer : The 4-membered ring’s angle strain (~90°) increases electrophilicity at the carbonyl group, making it susceptible to nucleophilic attack. However, competing ring-opening reactions (e.g., retro-aldol pathways) often limit synthetic utility. Kinetic studies using time-resolved IR spectroscopy or DFT calculations can quantify activation barriers for competing pathways . For instance, irradiation of this compound leads to rapid decarbonylation, precluding its use in Paternò-Büchi reactions .

Q. What experimental precautions are critical for handling and storing this compound?

- Answer : this compound polymerizes exothermically at ambient temperatures. Storage at -20°C under inert gas (argon/nitrogen) with molecular sieves is recommended . Handling requires anhydrous conditions, and reaction vessels should be pre-dried. Safety protocols include using impervious gloves (e.g., nitrile) and fume hoods to avoid inhalation of vapors (H335 hazard) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported dissociation pathways of this compound?

- Answer : Gas-phase dissociation studies report competing pathways: (1) ketene + formaldehyde and (2) ethylene oxide + CO. Ab initio dynamics simulations (e.g., at 150–300 kcal/mol) reveal a dominant low-barrier pathway involving a ring-opened isomer of ethylene oxide, which reconciles discrepancies between experimental FTIR and mass spectrometry data . Multi-reference methods (CASSCF) are recommended to account for non-adiabatic transitions during ring-opening .

Q. What strategies optimize this compound’s stability for use in medicinal chemistry scaffolds?

- Answer : Substituent effects at the 3-position can reduce ring strain and stabilize the oxetane. For example, introducing electron-donating groups (e.g., -NH2) via nucleophilic ring-opening of this compound derivatives improves stability. Physicochemical profiling (LogP, solubility) using HPLC and DSC analysis helps identify derivatives with enhanced pharmacokinetic properties .

Q. How do solvent and temperature affect this compound’s reaction mechanisms in catalytic systems?

- Answer : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates in ring-opening reactions, while nonpolar solvents favor concerted pathways. Variable-temperature NMR (VT-NMR) and Eyring plot analysis can differentiate between stepwise and concerted mechanisms. For example, in DMSO, this compound’s ring-opening by amines follows a two-step process with a detectable oxonium intermediate .

Q. Methodological Guidance for Data Analysis

Q. What spectroscopic techniques are most reliable for characterizing this compound-derived polymers?

- Answer : Combine FTIR (C=O stretch at ~5.8 µm for polyesters) with MALDI-TOF mass spectrometry to determine polymer molecular weights. Solid-state NMR (13C CP-MAS) resolves crystallinity and regiochemistry of ring-opened products .

Q. How should researchers address discrepancies between experimental and computational data on this compound’s thermochemistry?

- Answer : Validate computational methods (e.g., CCSD(T)/CBS) against experimental thermolysis data (e.g., DSC or TGA). For example, RRKM rate calculations may underestimate branching ratios if transition state tunneling is ignored; incorporate WKB corrections for accurate predictions .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound as a viable building block for spirocyclic compounds, while others dismiss its utility?

- Answer : Contradictions arise from context-dependent reactivity. While this compound itself decarbonylates rapidly, its derivatives (e.g., 3-aminomethyl oxetanes) exhibit stability in spirocyclization reactions. Meta-analyses of substituent effects (Hammett σ values) and solvent polarity can reconcile these findings .

Eigenschaften

IUPAC Name |

oxetan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c4-3-1-5-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROADCYAOHVSOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567101 | |

| Record name | Oxetan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6704-31-0 | |

| Record name | 3-Oxetanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6704-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006704310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.190.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OXETANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGB3B74HZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.